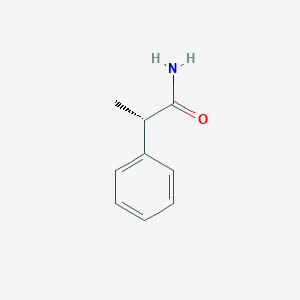

(2s)-2-Phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13490-74-9 |

|---|---|

Molecular Formula |

C9H12N- |

Molecular Weight |

134.20 g/mol |

IUPAC Name |

[(2S)-2-phenylpropyl]azanide |

InChI |

InChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1 |

InChI Key |

IDNXKZRWMJYYHZ-MRVPVSSYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)N |

Isomeric SMILES |

C[C@H](C[NH-])C1=CC=CC=C1 |

Canonical SMILES |

CC(C[NH-])C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2S)-2-phenylpropanamide from (2S)-2-phenylpropanoic acid, a critical transformation in the development of chiral pharmaceutical compounds. Maintaining the stereochemical integrity of the chiral center at the C2 position is paramount, necessitating the use of mild and efficient coupling reagents to prevent racemization. This document details effective experimental protocols, presents quantitative data, and outlines the underlying reaction mechanisms.

Introduction

The conversion of a carboxylic acid to a primary amide is a fundamental reaction in organic synthesis. When the carboxylic acid possesses a stereocenter, particularly alpha to the carboxyl group as in (2S)-2-phenylpropanoic acid, the primary challenge lies in preserving the enantiomeric purity of the final product. Traditional methods of amide synthesis can often lead to racemization, diminishing the therapeutic efficacy and potentially introducing undesirable side effects in chiral drug molecules. This guide focuses on modern coupling methods that ensure high yields and excellent preservation of stereochemistry.

Reaction Overview and Mechanism

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under ambient conditions. To facilitate this transformation, the carboxylic acid must first be "activated" to a more reactive intermediate. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Commonly employed coupling agents that are known to minimize racemization include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and readily undergoes nucleophilic attack by ammonia to yield the desired amide.

Another class of highly effective and racemization-suppressing coupling reagents are phosphonium and uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive activated ester, which then rapidly reacts with the amine.

Recent advancements have also introduced ynamides as racemization-free coupling reagents for amide synthesis under mild conditions.[1][2][3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using a widely accepted and effective coupling method that minimizes racemization.

Method 1: Synthesis using EDC/HOBt

Materials:

-

(2S)-2-Phenylpropanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (2S)-2-phenylpropanoic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of ammonia (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound.

| Parameter | Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee%) | >99% |

| Purity (by HPLC) | >98% |

| Table 1: Quantitative data for the synthesis of this compound. |

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H, Ar-H), 5.60 (br s, 1H, NH), 5.45 (br s, 1H, NH), 3.65 (q, J = 7.2 Hz, 1H, CH), 1.55 (d, J = 7.2 Hz, 3H, CH₃). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ 177.5 (C=O), 142.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-CH), 47.0 (CH), 22.0 (CH₃). |

| Chiral HPLC | Column: Chiralcel OD-H or equivalent; Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm. The retention times of the (S) and (R) enantiomers should be well-resolved to allow for accurate determination of the enantiomeric excess. |

| Table 2: Spectroscopic and chromatographic data for this compound. |

Mandatory Visualizations

References

(2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Phenylpropanamide and its derivatives represent a class of molecules with diverse biological activities, showing potential as modulators of key signaling pathways in the central nervous system and as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its related compounds. It details their interactions with molecular targets, elucidation of downstream signaling cascades, and summarizes available quantitative pharmacological data. This document also includes detailed experimental protocols for key biological assays and visual representations of signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a chiral amide that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Research has primarily focused on its role as a scaffold for the development of ligands targeting G protein-coupled receptors (GPCRs), as well as for the synthesis of novel antimicrobial and anticancer compounds. This guide will delve into the known mechanisms of action, focusing on its interactions with the δ-opioid receptor and the orphan G protein-coupled receptor 88 (GPR88), and will also explore the preliminary findings regarding its potential as an antimicrobial and cytotoxic agent.

Mechanism of Action at G Protein-Coupled Receptors

The primary characterized biological activity of derivatives of this compound lies in their ability to modulate the function of specific GPCRs, namely the δ-opioid receptor and GPR88.

Delta-Opioid Receptor Agonism

Derivatives of this compound have been identified as agonists of the δ-opioid receptor (DOR), a class A GPCR involved in pain modulation, mood regulation, and neuroprotection.

Signaling Pathway: Upon agonist binding, the δ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and N-type calcium channels.

Figure 1: δ-Opioid Receptor Signaling Pathway.

GPR88 Agonism

Certain derivatives of this compound, such as 2-AMPP, have been identified as agonists for the orphan receptor GPR88. GPR88 is highly expressed in the striatum and is implicated in the regulation of motor control, reward, and cognition.

Signaling Pathway: GPR88 is coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This modulation of the cAMP pathway is believed to underlie the physiological effects of GPR88 activation.

Figure 2: GPR88 Signaling Pathway.

Antimicrobial and Anticancer Activity

While less characterized, derivatives of 2-phenylpropanamide have shown preliminary evidence of antimicrobial and anticancer activities. The precise mechanisms are still under investigation, but potential modes of action are outlined below.

Antimicrobial Activity

The antimicrobial effects of related compounds are often attributed to the disruption of microbial membranes or the inhibition of essential enzymes. For phenylpropanamide derivatives, the mechanism may involve interference with cell wall synthesis or nucleic acid replication.

Anticancer Activity

The cytotoxic effects of some 2-phenylpropanamide derivatives against cancer cell lines may be mediated through the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Pharmacological Data

Table 1: GPR88 Receptor Agonist Activity of this compound Derivatives and Related Compounds

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| 2-AMPP | cAMP Functional Assay | Not Specified | 304 | [1] |

| RTI-13951-33 | cAMP Functional Assay | Not Specified | 45 | [1] |

| 2-PCCA | cAMP Functional Assay | Not Specified | 74 | [1] |

Table 2: Binding Affinity of this compound Derivatives and Related Compounds at GPR88

| Compound | Radioligand | Cell/Tissue | Ki (nM) | Reference |

| 2-AMPP | [3H]RTI-33 | PPLS-HA-hGPR88-CHO cells | 219 | [1] |

| RTI-13951-33 | [3H]RTI-33 | PPLS-HA-hGPR88-CHO cells | 224 | [1] |

| 2-PCCA | [3H]RTI-33 | PPLS-HA-hGPR88-CHO cells | 277 | [1] |

Table 3: Antimicrobial Activity of Phenylpropanamide Derivatives (Representative Examples)

| Compound Derivative | Organism | MIC (µg/mL) | Reference |

| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide | Staphylococcus aureus | Data Not Available | [2] |

| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide | Escherichia coli | Data Not Available | [2] |

Table 4: Anticancer Activity of Phenylpropanamide Derivatives (Representative Examples)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Cinnamamido-5-iodobenzamide | K562 (Leukemia) | ~10 (74% inhibition) | [3] |

Detailed Experimental Protocols

Opioid Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor.

-

Radioligand (e.g., [³H]DPDPE).

-

Test compound (this compound derivative).

-

Non-specific binding control (e.g., Naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Opioid Receptor Binding Assay Workflow.

GPR88 Functional Assay (cAMP Accumulation)

Objective: To determine the potency (EC50) of a test compound as an agonist for GPR88.

Materials:

-

Cells stably expressing GPR88 (e.g., HEK293 or CHO cells).

-

Forskolin or another adenylyl cyclase activator.

-

Test compound (this compound derivative).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Plate the GPR88-expressing cells in a suitable microplate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with the test compound for a specified duration.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the EC50 value from the curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test compound.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microorganism suspension. Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity or measure the optical density to determine microbial growth.

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating activity at important GPCR targets and showing potential as antimicrobial and anticancer agents. The primary mechanism of action for its derivatives involves the modulation of δ-opioid and GPR88 receptor signaling pathways. While preliminary data on antimicrobial and anticancer activities are intriguing, further studies are required to elucidate the specific molecular targets and mechanisms. A significant knowledge gap remains concerning the quantitative pharmacological profile of the parent compound, this compound. Future research should focus on synthesizing and systematically evaluating a library of derivatives to establish clear structure-activity relationships for each biological target. Moreover, detailed mechanistic studies are crucial to validate these compounds as potential therapeutic leads and to understand their full pharmacological potential.

References

Spectroscopic Analysis of (2s)-2-Phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (2s)-2-Phenylpropanamide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for data acquisition.

Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.30 - 7.20 | m | - | 5H | Aromatic (C₆H₅) |

| 3.52 | q | 7.2 | 1H | Methine (CH) |

| 1.44 | d | 6.9 | 3H | Methyl (CH₃) |

| Variable | br s | - | 2H | Amide (NH₂) |

Note: The chemical shift of the amide protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~177 | Carbonyl (C=O) |

| ~142 | Quaternary Aromatic (C) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~47 | Methine (CH) |

| ~18 | Methyl (CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The values presented are typical for this class of compound.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch (Amide) |

| ~3180 | Strong, Broad | N-H Stretch (Amide) |

| ~3060, 3030 | Medium | Aromatic C-H Stretch |

| ~2970, 2930 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600, 1495, 1450 | Medium | Aromatic C=C Stretch |

| ~1410 | Medium | N-H Bend (Amide II) |

| ~700, 750 | Strong | Aromatic C-H Bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 149 | ~40 | [M]⁺ (Molecular Ion) |

| 105 | ~100 | [C₆H₅CHCH₃]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

| 44 | ~60 | [CONH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization (Electron Ionization - EI):

-

Electron Energy: 70 eV.

-

Source Temperature: 150-250 °C.

-

-

Mass Analysis:

-

Mass Range: m/z 40-400.

-

Scan Rate: 1-2 scans/second.

-

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of (2s)-2-Phenylpropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2s)-2-Phenylpropanamide, a chiral amide of interest in pharmaceutical development. Due to its specific stereochemistry, understanding its solubility in various organic solvents is crucial for process development, formulation design, and analytical method development. This document outlines the current state of knowledge, presents a detailed protocol for solubility determination, and provides visual workflows to guide experimental design.

Introduction to this compound and its Solubility

This compound is an organic compound featuring a phenyl group and an amide functional group attached to a chiral center. The presence of the polar amide group allows for hydrogen bonding, which significantly influences its solubility in different solvents. Generally, amides exhibit higher solubility in polar solvents capable of hydrogen bonding. However, the nonpolar phenyl group also contributes to its solubility profile, allowing for some solubility in less polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to determine the solubility at a controlled temperature, for instance, 25 °C, to ensure data consistency and comparability.

| Organic Solvent | Chemical Class | Polarity Index | Solubility at 25 °C ( g/100 mL) |

| Methanol | Alcohol | 5.1 | Data to be determined |

| Ethanol | Alcohol | 4.3 | Data to be determined |

| n-Propanol | Alcohol | 4.0 | Data to be determined |

| Isopropanol | Alcohol | 3.9 | Data to be determined |

| Acetone | Ketone | 5.1 | Data to be determined |

| Ethyl Acetate | Ester | 4.4 | Data to be determined |

| Acetonitrile | Nitrile | 5.8 | Data to be determined |

| Dichloromethane | Halogenated | 3.1 | Data to be determined |

| Toluene | Aromatic HC | 2.4 | Data to be determined |

| n-Hexane | Aliphatic HC | 0.1 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Chiral HPLC column (if stereochemical purity is to be confirmed)

-

Mobile phase solvents (HPLC grade)

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

-

3.4. Data Reporting

The solubility should be reported in grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units (e.g., mg/mL, mol/L). It is crucial to specify the temperature at which the solubility was determined.

Logical Relationship for Solubility Determination

The following diagram illustrates the logical flow and dependencies in the process of determining and utilizing solubility data.

Caption: Logical flow from experimental inputs to data application.

Conclusion

While published quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol coupled with HPLC analysis offers a reliable method for generating a comprehensive solubility profile. The resulting data will be invaluable for researchers, scientists, and drug development professionals in advancing the study and application of this chiral amide. The provided workflows and logical diagrams serve as practical tools to guide the experimental process and understand the context of solubility data in pharmaceutical development.

Potential Therapeutic Applications of (2s)-2-Phenylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2s)-2-Phenylpropanamide and its derivatives represent a class of chemical compounds with significant therapeutic potential across a range of pathological conditions. These molecules, characterized by a core phenylpropanamide structure, have been the subject of extensive research, revealing their capacity to modulate key biological pathways implicated in various diseases. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, with a focus on their anticonvulsant and anti-inflammatory applications. The document details the experimental protocols used to evaluate their efficacy and summarizes the quantitative data from preclinical studies. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of this compound derivatives stems from their interaction with specific molecular targets. The two primary areas of investigation are epilepsy and inflammation, where these compounds have demonstrated significant promise.

Anticonvulsant Activity

A significant body of research has focused on the development of this compound derivatives as novel anticonvulsant agents for the treatment of epilepsy, a neurological disorder characterized by recurrent seizures.[1]

Mechanism of Action: The anticonvulsant effects of these derivatives are primarily attributed to their ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[2] Dysregulation of these channels is a key factor in the initiation and propagation of seizures.[3][4]

-

Voltage-Gated Sodium Channels (VGSCs): Many this compound derivatives act as blockers of VGSCs.[2][5] By binding to these channels, they stabilize the inactivated state, thereby reducing the influx of sodium ions into neurons. This action dampens excessive neuronal firing and prevents the spread of seizure activity.[6][7] The interaction with VGSCs is a well-established mechanism for many existing antiepileptic drugs.[2]

-

Voltage-Gated Calcium Channels (VGCCs): Some derivatives also exhibit inhibitory effects on VGCCs, particularly T-type and L-type calcium channels.[4][8] These channels are involved in the generation of burst firing patterns in neurons, which are associated with certain types of seizures, such as absence seizures.[4] By blocking these channels, the derivatives can reduce the likelihood of these pathological firing patterns.

The following diagram illustrates the signaling pathway of voltage-gated sodium channels and the proposed mechanism of action for this compound derivatives.

Anti-inflammatory Activity

Phenylpropanoid compounds, the broader class to which these derivatives belong, are known for their anti-inflammatory properties.[3][9] Research has demonstrated the potential of this compound derivatives in mitigating inflammatory responses.

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.

-

Cyclooxygenase-2 (COX-2) Inhibition: Many derivatives have been shown to selectively inhibit the COX-2 enzyme.[10] COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.[11] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[12][13]

-

Cytokine Modulation: Inflammation is also driven by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][14] Some this compound derivatives have been found to suppress the release of these cytokines from immune cells.[15] This modulation of cytokine signaling helps to dampen the overall inflammatory response.[9][16][17]

The diagram below depicts the COX-2 inflammatory pathway and the inhibitory action of the derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data on the anticonvulsant and anti-inflammatory activities of representative this compound derivatives from various studies.

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Compound 14 | Mouse | MES | 49.6 | >300 | >6.0 | [18] |

| 6 Hz (32 mA) | 31.3 | >300 | >9.6 | [18] | ||

| scPTZ | 67.4 | >300 | >4.4 | [18] | ||

| Compound 5 | Mouse | MES | 48.0 | >300 | >6.25 | [19] |

| 6 Hz (32 mA) | 45.2 | >300 | >6.64 | [19] | ||

| Compound 18b | Mouse | MES | 16.36 | 405.8 | 24.8 | [20] |

| Compound 12c | Mouse | scPTZ | 22.50 | 459.7 | 20.4 | [20] |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀); MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole Seizure.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Target | IC₅₀ (µM) | Reference |

| Compound VIIa | In vitro | COX-2 | 0.29 | [10] |

| COX-1 | 19.5 | [10] | ||

| Celecoxib (Reference) | In vitro | COX-2 | 0.42 | [10] |

| COX-1 | 14.2 | [10] | ||

| Compound 3e | In vitro | COX-2 | 0.68 | [21] |

| Compound 3f | In vitro | COX-2 | 0.57 | [21] |

IC₅₀: Half-maximal Inhibitory Concentration; COX-1: Cyclooxygenase-1; COX-2: Cyclooxygenase-2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of these derivatives involves the coupling of (2s)-2-phenylpropanoic acid with a desired amine.

General Procedure:

-

Activation of Carboxylic Acid: To a solution of (2s)-2-phenylpropanoic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) is added. The mixture is stirred at room temperature for a specified time (typically 30-60 minutes) to form an activated intermediate.

-

Amine Coupling: The desired amine is then added to the reaction mixture, either neat or as a solution in the same solvent. The reaction is stirred at room temperature or elevated temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound derivative.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using a battery of standardized tests.

Maximal Electroshock (MES) Test:

-

Animal Preparation: Male mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: At the time of peak effect (determined from pharmacokinetic studies), a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 s) is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The median effective dose (ED₅₀) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for mice) is administered subcutaneously.

-

Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is calculated.

Rotarod Neurotoxicity Test:

-

Animal Preparation: Animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1 minute).

-

Testing: After administration of the test compound, the animals are placed on the rotarod at various time points.

-

Observation: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.

-

Endpoint: The median toxic dose (TD₅₀) is the dose at which 50% of the animals fail the test.

The following diagram outlines the workflow for in vivo anticonvulsant evaluation.

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the derivatives is assessed using various in vitro assays.

COX-1/COX-2 Inhibition Assay:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation: The test compound at various concentrations is pre-incubated with the enzyme in a reaction buffer.

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

-

Measurement: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Cytokine Release Assay:

-

Cell Culture: A suitable cell line, such as murine macrophage RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs), is cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated, and the IC₅₀ value is determined.

Conclusion

This compound derivatives have emerged as a promising class of compounds with significant potential for the development of new therapeutic agents. Their dual action as potent anticonvulsants and effective anti-inflammatory agents makes them attractive candidates for further investigation. The mechanisms of action, primarily involving the modulation of voltage-gated ion channels and the inhibition of key inflammatory mediators, are well-supported by preclinical data. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and optimization of these derivatives. The quantitative data summarized herein highlight the efficacy and potential safety of lead compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic profiles, and conducting further in vivo studies in relevant disease models to translate the promising preclinical findings into clinical applications.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Voltage-Gated Calcium Channels in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytokine signaling modules in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 13. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 14. Regulation of cytokine signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytokine release syndrome: inhibition of pro-inflammatory cytokines as a solution for reducing COVID-19 mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sinobiological.com [sinobiological.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis and Evolution of 2-Phenylpropanamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of 2-phenylpropanamide compounds. It covers the synthetic evolution of this class, from early methodologies to contemporary synthetic routes. A significant focus is placed on the pharmacological applications of these compounds, particularly as anticonvulsant, analgesic, and antimicrobial agents. This guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for pivotal syntheses and biological assays, and utilizes logical diagrams to illustrate key concepts and workflows, offering a comprehensive resource for researchers in the field.

A Historical Overview: From Profens to Multifaceted Amides

The precise, seminal discovery of the core 2-phenylpropanamide molecule is not prominently documented in historical chemical literature. Its emergence is intrinsically linked to the development of a closely related class of compounds: the 2-arylpropionic acids, commonly known as "profens." The journey of profens as nonsteroidal anti-inflammatory drugs (NSAIDs) began in the mid-20th century, with the discovery of ibuprofen in the 1960s. This class of compounds, characterized by a carboxylic acid moiety attached to a chiral center bearing an aryl group, laid the conceptual groundwork for the exploration of related amide derivatives.

The transition from carboxylic acids to amides is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and biological activity. It is therefore highly probable that 2-phenylpropanamide was first synthesized as a simple derivative of 2-phenylpropanoic acid (hydratropic acid) during early investigations into this chemical space.

The development of 2-phenylpropanamide derivatives as distinct therapeutic agents gained momentum with the broader recognition of the pharmacological potential of the amide functionality. A significant milestone in the history of related amide-containing drugs was the synthesis of Fentanyl in 1959 by Paul Janssen.[1] Although structurally more complex, Fentanyl contains a critical N-phenylpropanamide moiety, highlighting the early understanding of this group's importance in interacting with biological targets.

The systematic investigation of 2-phenylpropanamide derivatives for specific therapeutic indications, such as anticonvulsant and antimicrobial activities, appears to be a more recent development, largely emerging from the late 20th and early 21st centuries. This exploration has been driven by the need for novel therapeutic agents with improved efficacy and safety profiles.

Synthetic Evolution of the 2-Phenylpropanamide Scaffold

The synthesis of 2-phenylpropanamide and its derivatives has evolved to include a variety of methods, each with its own advantages in terms of yield, purity, and scalability.

Synthesis of the Core 2-Phenylpropanamide Structure

Several primary routes exist for the synthesis of the parent 2-phenylpropanamide molecule.

-

From 2-Phenylpropanoic Acid: The most direct method involves the amidation of 2-phenylpropanoic acid. This is typically a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with ammonia to form the amide.

-

From 2-Phenylpropionitrile: An alternative route involves the partial hydrolysis of 2-phenylpropionitrile. This method requires careful control of reaction conditions to prevent complete hydrolysis to the carboxylic acid.

Derivatization Strategies

The versatility of the 2-phenylpropanamide scaffold lies in the ability to introduce a wide range of substituents at various positions, primarily on the amide nitrogen and the phenyl ring. These modifications have been instrumental in tuning the biological activity of the resulting compounds.

Pharmacological Applications of 2-Phenylpropanamide Derivatives

The 2-phenylpropanamide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a range of biological activities.

Anticonvulsant Activity

A significant area of research has focused on the development of 2-phenylpropanamide derivatives as anticonvulsant agents. The initial impetus for this exploration can be traced back to the broader history of anticonvulsant drug discovery, which began with the serendipitous finding of the anti-seizure properties of potassium bromide in 1857 and phenobarbital in 1912.[2][3] The development of structured screening programs, such as the Anticonvulsant Screening Program initiated by the National Institutes of Health (NIH), has since systematicized the search for novel anticonvulsants.[3]

Within this context, N-benzyl-2-phenylpropanamide derivatives have emerged as a promising class of anticonvulsants. These compounds have been extensively studied, with structure-activity relationship (SAR) studies revealing that substitution on the N-benzyl group and at the 3-position of the propanamide backbone can significantly influence anticonvulsant potency.

Table 1: Anticonvulsant Activity of Selected 2-Phenylpropanamide Derivatives in the Maximal Electroshock (MES) Seizure Test

| Compound | Structure | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 8.3 | [4] | |

| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | [4] | |

| (S)-N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | >100 | [4] | |

| N-Benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3 | [4] | |

| Phenytoin (Reference) | Mouse | i.p. | 6.5 | [4] | |

| N-Benzyl-2-acetamido-3-methoxypropionamide | Rat | p.o. | 3.9 | [4] | |

| N-Benzyl-2-acetamido-3-ethoxypropionamide | Rat | p.o. | 19 | [4] | |

| Phenytoin (Reference) | Rat | p.o. | 23 | [4] | |

| Compound 5 ((benzyloxy)benzyl)propanamide derivative) | Mouse | i.p. | 48.0 | [5] |

Antimicrobial Activity

Derivatives of 2-phenylpropanamide have also demonstrated promising antimicrobial properties. The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The 2-phenylpropanamide scaffold offers a template for the design of novel compounds with the potential to overcome existing resistance mechanisms.

Table 2: Antimicrobial Activity of Selected 2-Phenylpropanamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivative | Staphylococcus aureus | - | |

| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivative | Escherichia coli | - | |

| 2-(4-substitutedmethylphenyl)propionic acid derivative (6a) | Escherichia coli ATCC 25922 | 125 | [6] |

| 2-(4-substitutedmethylphenyl)propionic acid derivative (6b) | Escherichia coli ATCC 25922 | 250 | [6] |

| 2-(4-substitutedmethylphenyl)propionic acid derivative (6a) | Staphylococcus aureus ATCC 29213 | 62.5 | [6] |

| 2-(4-substitutedmethylphenyl)propionic acid derivative (6b) | Staphylococcus aureus ATCC 29213 | 125 | [6] |

| Ampicillin (Reference) | Escherichia coli ATCC 25922 | 3.12 | [6] |

| Ampicillin (Reference) | Staphylococcus aureus ATCC 29213 | 0.78 | [6] |

Experimental Protocols

Synthesis of 2-Phenylpropionic Acid from 2-Phenylpropionitrile[7]

This procedure outlines the hydrolysis of 2-phenylpropionitrile to 2-phenylpropionic acid, a key precursor for 2-phenylpropanamide.

Materials:

-

2-Phenylpropionitrile

-

Sodium hydroxide (10% aqueous solution)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Procedure:

-

A mixture of 2-phenylpropionitrile and a 10% aqueous solution of sodium hydroxide is heated at reflux with magnetic stirring for approximately 4.5 hours.

-

The reaction progress is monitored by gas chromatography.

-

After cooling to room temperature, the solution is extracted with diethyl ether to remove any non-acidic byproducts.

-

The aqueous layer is acidified with concentrated hydrochloric acid and then extracted with diethyl ether.

-

The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude 2-phenylpropionic acid is purified by distillation under reduced pressure.

Maximal Electroshock (MES) Seizure Test in Mice[8][9]

This protocol describes a standard method for evaluating the anticonvulsant activity of a test compound.

Animals:

-

Male CF-1 or C57BL/6 mice

Apparatus:

-

An electroshock device capable of delivering a 60 Hz alternating current.

-

Corneal electrodes.

Procedure:

-

The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect, a 60 Hz alternating current (typically 50 mA) is delivered for 0.2 seconds through corneal electrodes.

-

The corneas are pre-treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact.

-

The mice are observed for the presence or absence of a tonic hindlimb extensor seizure.

-

Abolition of the hindlimb tonic extensor component is considered a positive indication of anticonvulsant activity.

-

The effective dose for 50% of the animals (ED₅₀) is calculated based on the responses at various doses.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[10][11]

This protocol details a common method for assessing the antimicrobial activity of a compound.

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound dissolved in a suitable solvent

-

Sterile broth medium

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the wells of a 96-well microtiter plate using sterile broth.

-

Each well is then inoculated with a standardized suspension of the target bacterium.

-

Positive control wells (broth and bacteria, no compound) and negative control wells (broth only) are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, the plates are visually inspected for turbidity, or the optical density is measured using a microplate reader.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagrams

Caption: Synthesis of 2-phenylpropanamide from 2-phenylpropanoic acid.

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Caption: Process for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The 2-phenylpropanamide scaffold represents a remarkable example of how a simple chemical motif can give rise to a rich and diverse pharmacology. From its conceptual origins in the chemistry of profens to its current status as a source of novel anticonvulsant and antimicrobial agents, the journey of 2-phenylpropanamide compounds underscores the power of medicinal chemistry in the iterative design and optimization of therapeutic molecules. The continued exploration of this versatile scaffold, aided by modern synthetic and screening technologies, holds significant promise for the development of next-generation therapies for a range of challenging diseases. This guide provides a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

- 1. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 3. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-2-Phenylpropanamide: A Technical Guide to its Application as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-2-Phenylpropanamide is a valuable chiral building block in modern organic synthesis. Possessing a stereogenic center at the α-position to the phenyl ring, it serves as a reliable source for introducing the (S)-configured 2-phenylpropyl moiety into more complex molecular architectures. Its primary utility lies in the synthesis of chiral amines and as a scaffold component in the development of pharmacologically active agents. This guide provides an in-depth overview of its synthesis, key transformations, and applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 13490-74-9 | [1] |

| Melting Point | 84–86 °C | |

| Storage | Sealed in dry, 2–8 °C | [1] |

| ¹H NMR (CDCl₃) | δ 7.30–7.20 (m, 5H, aromatic), 3.52 (q, J = 7.2 Hz, 1H, CH), 1.44 (d, J = 6.9 Hz, 3H, CH₃) |

Synthesis of this compound

The most common and direct route to enantiopure this compound is from its corresponding carboxylic acid, (S)-2-phenylpropanoic acid, which is commercially available. The synthesis involves the activation of the carboxylic acid followed by amidation.

| Method | Reagents | Yield | Notes |

| Acid Chloride Formation | 1. Thionyl chloride (SOCl₂) 2. Aqueous Ammonia (NH₃) | 84% | A robust and high-yielding classical method. |

| Ni-Catalyzed Coupling | Arylboronic acids, 2-bromopropanamide, Ni catalyst | 75% | Forms the C-C bond and amide simultaneously. |

| Peptide Coupling | (S)-2-phenylpropanoic acid, NH₃, TCFH/NMI | Not specified | Modern method using coupling agents to avoid harsh reagents. |

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes the conversion of (S)-2-phenylpropanoic acid to this compound.

Step 1: Formation of (S)-2-Phenylpropanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-phenylpropanoic acid (1.0 eq).

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

-

Once complete, remove the excess thionyl chloride under reduced pressure to yield the crude (S)-2-phenylpropanoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation to this compound

-

Cool the crude (S)-2-phenylpropanoyl chloride in an ice bath.

-

Slowly add the acid chloride to a stirred, chilled (0 °C) solution of concentrated aqueous ammonia (excess, ~5-10 eq).

-

A white precipitate will form immediately.

-

Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to afford this compound as a white crystalline solid. Recrystallization from a suitable solvent like ethyl acetate/hexanes can be performed for higher purity.

References

Methodological & Application

Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the chiral separation of 2-phenylpropanamide enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This application note is intended to serve as a practical guide for researchers in pharmaceutical analysis, quality control, and drug development requiring enantioselective analysis of this compound.

Introduction

2-Phenylpropanamide is a chiral molecule with a stereogenic center, existing as two enantiomers, (R)-2-phenylpropanamide and (S)-2-phenylpropanamide. In the pharmaceutical industry, the separation and quantification of individual enantiomers are critical, as they can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of racemates.

This protocol details a robust HPLC method for the baseline separation of 2-phenylpropanamide enantiomers utilizing an amylose-based CSP. The method employs a normal phase elution mode, which is a common and effective approach for chiral separations on this type of stationary phase.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

-

Chiral Stationary Phase: A Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or a column with an equivalent amylose tris(3,5-dimethylphenylcarbamate) stationary phase is recommended.

-

Chemicals and Solvents:

-

n-Hexane (HPLC grade)

-

2-Propanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

(±)-2-Phenylpropanamide (racemic standard)

-

-

Sample Preparation: Prepare a stock solution of racemic 2-phenylpropanamide in the mobile phase at a concentration of 1.0 mg/mL. From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of 2-phenylpropanamide enantiomers.

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Data Presentation

The following table presents the expected retention times, resolution, and selectivity factor for the chiral separation of 2-phenylpropanamide enantiomers under the specified conditions.

| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) | Selectivity Factor (α) |

| Enantiomer 1 | ~ 8.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{~ 1.4} |

| Enantiomer 2 | ~ 10.2 |

Note: The elution order of the enantiomers ((R) or (S)) should be determined by injecting a standard of a single, known enantiomer.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of 2-phenylpropanamide.

Caption: Workflow for the chiral separation of 2-phenylpropanamide enantiomers by HPLC.

Factors Affecting Chiral Separation

This diagram outlines the key parameters that influence the chiral separation of 2-phenylpropanamide on a polysaccharide-based CSP.

Caption: Key factors influencing the HPLC chiral separation of 2-phenylpropanamide.

Gas chromatography method for analyzing (2s)-2-Phenylpropanamide

An Application Note on the Gas Chromatographic Analysis of (2s)-2-Phenylpropanamide

Abstract

This application note details a robust gas chromatography (GC) method for the enantiomeric separation and quantitative analysis of this compound. The method utilizes a chiral stationary phase to achieve baseline separation of the (S)- and (R)-enantiomers. This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chiral amide with significant interest in the pharmaceutical industry due to the potential for stereospecific biological activity. Enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods to separate and quantify the individual enantiomers is crucial for drug efficacy and safety. Gas chromatography (GC) with a chiral stationary phase is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. This application note presents a validated GC method for the analysis of this compound, providing the necessary detail for its implementation in a research or quality control setting.

Experimental Protocols

Materials and Reagents

-

This compound standard (≥99% purity)

-

(R)-2-Phenylpropanamide standard (≥99% purity)

-

Racemic 2-Phenylpropanamide

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Helium (carrier gas, 99.999% purity)

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector was used for this analysis.

-

GC Column: Chiral capillary column with a modified cyclodextrin-based stationary phase (e.g., Rt-βDEXcst or similar).

-

Injector: Split/splitless injector

-

Detector: Flame Ionization Detector (FID)

-

Data System: Chromatography data acquisition and processing software

Preparation of Standards and Samples

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

Racemic Standard Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-Phenylpropanamide and dissolve it in 10 mL of methanol in a volumetric flask.

Sample Preparation: For drug substance analysis, accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of methanol. For drug product analysis, a suitable extraction procedure may be required. A general extraction protocol is as follows:

-

Weigh and grind the drug product to a fine powder.

-

Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.

-

Add 10 mL of dichloromethane and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 10 mL of methanol.

Gas Chromatography Conditions

The following GC parameters were optimized for the separation of 2-Phenylpropanamide enantiomers:

| Parameter | Value |

| Column | Chiral Capillary Column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial temperature 120 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 10 min. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Makeup Gas (He) | 30 mL/min |

| Hydrogen Flow | 40 mL/min |

| Air Flow | 400 mL/min |

Results and Discussion

The developed GC method successfully separated the enantiomers of 2-Phenylpropanamide. The use of a cyclodextrin-based chiral stationary phase was critical for achieving enantiomeric resolution. The optimized oven temperature program provided a good balance between analysis time and resolution.

Table 1: Quantitative Data for the GC Analysis of 2-Phenylpropanamide Enantiomers

| Parameter | (R)-2-Phenylpropanamide | This compound |

| Retention Time (min) | ~15.2 | ~15.8 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |

| Limit of Detection (LOD) | \multicolumn{2}{c | }{~0.05 µg/mL} |

| Limit of Quantitation (LOQ) | \multicolumn{2}{c | }{~0.15 µg/mL} |

| Linearity (r²) | \multicolumn{2}{c | }{> 0.999} |

| Concentration Range | \multicolumn{2}{c | }{0.5 - 100 |

Application Notes and Protocols for the Enantioseparation of Chiral Amides by Capillary Electrophoresis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Capillary electrophoresis (CE) has emerged as a powerful, efficient, and versatile technique for the separation of chiral compounds, offering significant advantages in terms of speed, resolution, and low consumption of samples and reagents. This document provides a comprehensive overview and detailed protocols for the application of capillary electrophoresis in the enantioseparation of chiral amides. Chiral amides are a significant class of molecules in pharmaceutical and chemical industries, and the ability to resolve their enantiomers is crucial for drug development, quality control, and stereoselective synthesis. These notes detail the fundamental principles, instrumentation, method development strategies, and specific experimental protocols for achieving successful enantiomeric separation of chiral amides using various chiral selectors.

Introduction

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of analytes in an electric field. For the separation of enantiomers, which possess identical physicochemical properties in an achiral environment, a chiral selector must be introduced into the system to create a transient diastereomeric association, leading to different electrophoretic mobilities.[1][2]

The direct approach, where a chiral selector is added to the background electrolyte (BGE), is the most common method in CE for chiral separations due to its simplicity and flexibility in method development.[1][3] This application note will focus on the direct enantioseparation of chiral amides using various classes of chiral selectors.

Principle of Enantioseparation by Capillary Electrophoresis

In capillary electrophoresis, the separation of ions is driven by their differential migration in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). The migration velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the BGE.

Enantiomers have identical electrophoretic mobilities in an achiral environment. To achieve separation, a chiral selector (CS) is added to the BGE. The chiral selector interacts with the enantiomers to form transient, non-covalent diastereomeric complexes with different formation constants. This difference in interaction leads to a variation in the effective electrophoretic mobility of the enantiomers, enabling their separation. The fundamental principle is illustrated in the diagram below.

Figure 1: Principle of Chiral Separation in CE.

Experimental Workflow

The general workflow for developing a capillary electrophoresis method for the enantioseparation of chiral amides involves several key steps, from sample preparation to data analysis.

Figure 2: General Experimental Workflow for Chiral CE.

Key Experimental Parameters and Method Development

The successful enantioseparation of chiral amides by CE depends on the careful optimization of several experimental parameters.

Chiral Selector Selection and Concentration

The choice of the chiral selector is the most critical factor. Common chiral selectors for amides include:

-

Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE due to their versatility and commercial availability.[3][4] Neutral CDs like β-CD and γ-CD, and charged derivatives like sulfobutyl ether-β-CD (SBE-β-CD) are effective for a wide range of compounds.[5]

-

Macrocyclic Antibiotics: Antibiotics such as vancomycin and erythromycin can offer unique chiral recognition capabilities due to their complex structures with multiple stereogenic centers and functional groups capable of various interactions like hydrogen bonding, and electrostatic interactions.[6][7]

-

Chiral Crown Ethers: These are particularly effective for the separation of enantiomers containing primary amine groups.[3]

-

Polysaccharides: Both linear and branched polysaccharides can be used as chiral selectors.[8]

The concentration of the chiral selector significantly impacts the resolution and migration times. A concentration screening is essential to find the optimal balance between resolution and analysis time.

Background Electrolyte (BGE) Composition and pH

The BGE composition and pH are crucial for controlling the charge of the analyte and the chiral selector, as well as the electroosmotic flow (EOF).

-

Buffer System: Phosphate and borate buffers are commonly used. The buffer concentration typically ranges from 25 to 100 mM.

-

pH: The pH of the BGE affects the charge of both the analyte and the chiral selector, influencing their interaction and electrophoretic mobility. A systematic pH study is necessary to achieve optimal separation.

Applied Voltage and Capillary Temperature

-

Voltage: Higher voltages generally lead to shorter analysis times and sharper peaks, but can also generate excessive Joule heating, which may affect separation efficiency and resolution. A typical range is 15-30 kV.

-

Temperature: The capillary temperature affects the viscosity of the BGE, the EOF, and the binding constants between the analyte and the chiral selector. Precise temperature control is essential for reproducible results.

Organic Modifiers

The addition of organic modifiers, such as methanol, ethanol, or acetonitrile, to the BGE can influence the solubility of the analyte and the chiral selector, modify the EOF, and alter the enantioselective interactions.

Protocols

Protocol 1: Enantioseparation of a Neutral Chiral Amide using a Charged Cyclodextrin Derivative

This protocol provides a general method for the enantioseparation of a neutral chiral amide using a charged cyclodextrin derivative, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

Materials and Reagents:

-

Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., effective length 40 cm, total length 50.2 cm)

-

Capillary Electrophoresis system with UV detector

-

Sodium phosphate monobasic and dibasic

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Sodium hydroxide (0.1 M)

-

Methanol (HPLC grade)

-

Deionized water

-

Racemic chiral amide sample

Procedure:

-

BGE Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.0. Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjust the pH. Add SBE-β-CD to the buffer at a concentration of 5 mM.[5]

-

Sample Preparation: Dissolve the racemic chiral amide in the BGE or a mixture of BGE and methanol to a final concentration of approximately 0.5 mg/mL.

-

Capillary Conditioning:

-

Rinse the new capillary with 0.1 M NaOH for 20 minutes.

-

Rinse with deionized water for 10 minutes.

-

Rinse with the BGE for 15 minutes.

-

Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).

-

-

Electrophoresis Conditions:

-

Data Acquisition and Analysis: Record the electropherogram and determine the migration times of the two enantiomers. Calculate the resolution (Rs) and separation factor (α).

Protocol 2: Enantioseparation of a Basic Chiral Amide using a Neutral Cyclodextrin